molecular formula C15H12ClNO3 B11180776 [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate CAS No. 17892-92-1

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate

Cat. No.: B11180776
CAS No.: 17892-92-1
M. Wt: 289.71 g/mol
InChI Key: MWINWGQRSUMWFP-UHFFFAOYSA-N
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Description

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is an organic compound that features a chlorophenyl group attached to a carbamoyl phenyl acetate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The molecular formula for this compound is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3}. Its structure features a chlorophenyl group that contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through in vitro assays against various cancer cell lines. For example, it has been tested against the NCI 60 cell line panel, showing considerable anti-proliferative activity .

Table 1: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
NCI-H460 (Lung)15.0
MCF-7 (Breast)22.5
A549 (Lung)18.7

The above data indicates that this compound exhibits varying degrees of effectiveness across different cancer types, suggesting a selective action mechanism.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown activity against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as [2-[(4-bromophenyl)carbamoyl]phenyl] Acetate and [2-[(4-nitrophenyl)carbamoyl]phenyl] Acetate. These comparisons highlight differences in biological activity due to variations in substituents.

Table 3: Comparison of Biological Activities

CompoundAnticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
This compound1532
[2-[(4-bromophenyl)carbamoyl]phenyl] Acetate2064
[2-[(4-nitrophenyl)carbamoyl]phenyl] Acetate25128

Case Studies

  • Anticancer Studies : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
  • Antimicrobial Efficacy : Research investigating the antimicrobial properties showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Properties

CAS No.

17892-92-1

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[2-[(4-chlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19)

InChI Key

MWINWGQRSUMWFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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